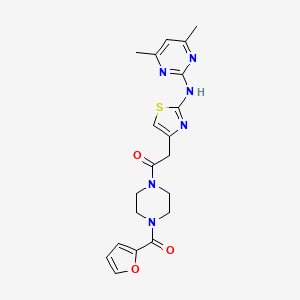
2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrimidine Ring : Known for its role in nucleic acid structures and as a pharmacophore in various drugs.
- Thiazole Ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Moiety : Often linked to improved pharmacological profiles due to its ability to enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The binding affinity of the compound is influenced by its structural features, which allow it to fit into active sites of target proteins. This interaction can lead to inhibition or modulation of enzymatic activity, affecting cellular processes.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures often display significant biological activities including:
- Antitumor Activity : Compounds with thiazole rings have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of the pyrimidine and thiazole moieties suggests potential antimicrobial properties.
- CNS Activity : The piperazine component may contribute to neuroactive effects, making it relevant for neurological disorders.
Table of Biological Activities
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| Thiazole Ring | Anticancer | |
| Pyrimidine Base | Antimicrobial | |
| Piperazine Moiety | CNS activity |
Case Studies
-
Antitumor Activity :
A study investigating thiazole derivatives revealed that compounds similar to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 of 1.98 µg/mL against A431 cells, indicating strong cytotoxic effects attributed to the thiazole structure . -
Antimicrobial Studies :
Compounds featuring the pyrimidine moiety have been shown to possess antimicrobial properties against a range of bacterial strains. One study highlighted the effectiveness of pyrimidine derivatives against Gram-positive bacteria, suggesting that the presence of this moiety enhances antibacterial activity. -
CNS Activity :
Research on piperazine derivatives indicates their potential as anxiolytic agents. A related study found that piperazine-containing compounds exhibited significant reductions in anxiety-like behavior in animal models, supporting the hypothesis that our compound may also possess neuroactive properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The thiazole ring is essential for anticancer activity; modifications at specific positions can enhance potency.
- The pyrimidine component contributes to antimicrobial efficacy; substituents on the ring can modulate activity.
- The piperazine group enhances solubility and may improve blood-brain barrier penetration, crucial for CNS-targeted therapies.
Eigenschaften
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-13-10-14(2)22-19(21-13)24-20-23-15(12-30-20)11-17(27)25-5-7-26(8-6-25)18(28)16-4-3-9-29-16/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAPAYHCKQITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













